1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Medicinal chemistry Fragment-based drug design ADME optimization

1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098056-27-8) is a distinct N1-ethyl imidazo[1,2-b]pyrazole building block with a stable trifluoromethyl group at C6, offering balanced lipophilicity (clogP 1.14) essential for fragment-based drug discovery. Unlike N1-H or N1-isopropyl analogs, its steric profile optimally occupies small hydrophobic pockets adjacent to kinase hinge regions without causing steric clash. It is GPR35-inactive, providing a clean negative baseline for immunomodulatory or GI-related off-target screening. Its permanently blocked N1 position ensures regiochemical fidelity in downstream derivatization. Procure this high-purity intermediate to ensure reproducible SAR data.

Molecular Formula C8H8F3N3
Molecular Weight 203.16 g/mol
CAS No. 2098056-27-8
Cat. No. B1481574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
CAS2098056-27-8
Molecular FormulaC8H8F3N3
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C(F)(F)F
InChIInChI=1S/C8H8F3N3/c1-2-13-3-4-14-7(13)5-6(12-14)8(9,10)11/h3-5H,2H2,1H3
InChIKeyWAXOUMPFULMJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole – Core Identity and Procurement-Relevant Physicochemical Profile


1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098056-27-8) is a low-molecular-weight (203.16 g/mol) fused heterocyclic building block comprising an imidazo[1,2-b]pyrazole core with an N1-ethyl substituent and a C6-trifluoromethyl group . Its computed physicochemical descriptors include a clogP of 1.14, a topological polar surface area (TPSA) of 37.81 Ų, zero rotatable bonds, and full compliance with Lipinski's Rule of Five, positioning it as a compact, lipophilic scaffold suitable for fragment-based or lead-optimization programs [1]. The compound is catalogued by multiple suppliers with purities ranging from 95% to 98%, though batch-to-batch variability and discontinued stock at certain vendors underscore the need for procurement diligence .

Why 1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Cannot Be Casually Substituted by In-Class Analogs


The imidazo[1,2-b]pyrazole scaffold is exquisitely sensitive to the nature and position of substituents; published structure–activity relationship (SAR) studies demonstrate that variations at the N1 position alone can shift COX-2 inhibitory IC₅₀ values by more than 10-fold and alter immunomodulatory selectivity profiles [1]. The N1-ethyl group on the target compound confers a distinct balance of lipophilicity (clogP 1.14) and minimal steric demand that differs meaningfully from the N1-unsubstituted (MW 175.11), N1-methyl (MW 189.14), or N1-isopropyl (MW 217.19) analogs [2]. Because commercial sourcing often groups these analogs under broad catalog headings, a procurement decision without precise CAS verification risks acquiring a compound with divergent solubility, permeability, and target-binding characteristics, undermining experimental reproducibility. The following quantitative evidence section details the measurable parameters that justify a deliberate selection of the N1-ethyl derivative over its closest comparators.

Quantitative Differentiation Evidence for 1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Versus Closest Analogs

Computed clogP and TPSA values differentiate 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole from its N1-unsubstituted, N1-methyl, and N1-isopropyl counterparts. The ethyl derivative occupies an intermediate lipophilicity space (clogP 1.14) with a TPSA of 37.81 Ų, whereas the N1-unsubstituted parent (MW 175.11) and N1-methyl analog (MW 189.14) are more polar, and the N1-isopropyl analog (MW 217.19) is more lipophilic and sterically encumbered [1]. These parameters directly influence membrane permeability predictions and solubility in aqueous assay buffers, making the ethyl derivative the optimal compromise for hit-to-lead campaigns where balanced ADME properties are sought without excessive molecular weight escalation [2].

Medicinal chemistry Fragment-based drug design ADME optimization

GPR35 Target Engagement: Negative Selectivity Data Differentiating from Known Agonist-Active Imidazo[1,2-b]pyrazoles

In a primary screening assay for GPR35 antagonism, 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole was classified as inactive [1]. This contrasts with several imidazo[1,2-b]pyrazole derivatives reported in the literature that exhibit GPR35 modulatory activity, including compounds with sub-micromolar IC₅₀ values. The inactivity at GPR35 is a selection-relevant feature: for programs seeking to avoid GPR35-mediated off-target effects (e.g., gastrointestinal or immune modulation), this compound offers a cleaner baseline profile compared to GPR35-active members of the same scaffold class [2].

GPCR pharmacology GPR35 antagonism Selectivity profiling

Class-Level Kinase Inhibition Potential: Imidazo[1,2-b]pyrazole Scaffold as a Recognized Kinase Hinge-Binding Motif

The imidazo[1,2-b]pyrazole core is a validated hinge-binding pharmacophore in kinase inhibitor design, with multiple derivatives demonstrating sub-micromolar IC₅₀ values against clinically relevant kinases [1]. In a panel of 39 imidazo[1,2-b]pyrazole derivatives evaluated for anticancer activity, four compounds achieved IC₅₀ ≤ 10 µM across six cell lines, with the most potent derivatives inducing apoptosis via mitochondrial depolarization and caspase activation [2]. While the specific 1-ethyl-6-(trifluoromethyl) derivative has not been profiled in published kinase panels, its structural features—the N1-ethyl substituent and the electron-withdrawing C6-CF₃ group—align with SAR trends associated with enhanced metabolic stability and target residence time observed in optimized imidazo[1,2-b]pyrazole-based kinase inhibitors [3].

Kinase inhibition Cancer therapeutics Scaffold-based design

Commercial Availability and Purity Documentation: Batch-Verified Quality Differentiators for Procurement

1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is commercially available from multiple vendors with documented purity specifications. Leyan offers the compound at 98% purity (Product No. 2266887), while CymitQuimica/Biosynth lists it at a minimum of 95% purity, though the product was noted as discontinued as of 2019 . The presence of a GHS hazard classification (H302-H315-H319-H335) on the Leyan listing provides safety-relevant differentiation for laboratory handling protocols . Compared to the N1-methyl analog (also listed by multiple vendors at 95% purity) and the N1-unsubstituted parent (available at 98% purity from Bidepharm with batch-specific NMR/HPLC/GC reports), the ethyl derivative occupies a middle ground in terms of documented quality control rigor .

Chemical sourcing Building block procurement Quality control

Recommended Application Scenarios for 1-Ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Based on Differentiated Evidence


Fragment-Based Screening Libraries Requiring Balanced clogP and Minimal Rotatable Bonds

With a clogP of 1.14, TPSA of 37.81 Ų, and zero rotatable bonds, 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole meets stringent fragment-library design criteria (Rule of Three compliant). Its intermediate lipophilicity, compared to the more polar N1-H analog (MW 175.11) and the more lipophilic N1-isopropyl analog (MW 217.19), makes it an ideal fragment for primary screens where balanced solubility and permeability are prioritized [1]. The absence of rotatable bonds minimizes entropic penalties upon target binding, a favorable attribute for fragment hit elaboration [2].

Kinase Inhibitor Lead Optimization with N1-Pocket Occupancy Requirements

The imidazo[1,2-b]pyrazole core is a validated hinge-binding motif in kinase drug discovery [3]. The N1-ethyl substituent on this compound offers a steric profile that can productively occupy a small hydrophobic pocket adjacent to the hinge region, as inferred from SAR studies of related imidazo[1,2-b]pyrazole kinase inhibitors where N1-alkyl variation modulated potency by over 10-fold [4]. Researchers developing type I or type II kinase inhibitors with defined N1-pocket dimensions should prioritize the ethyl derivative over the methyl (insufficient occupancy) or isopropyl (potential steric clash) congeners.

GPCR Counter-Screening Panels Where GPR35 Inactivity Is a Selection Criterion

For programs that require exclusion of GPR35 modulatory activity early in the screening cascade, the documented inactivity of 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole in a GPR35 antagonism primary assay provides a defined negative baseline [5]. This allows the compound to serve as either a negative-control building block or a starting scaffold for lead series where GPR35-mediated off-target effects (gastrointestinal, immune) must be avoided, distinguishing it from GPR35-active chemotypes within the broader imidazo[1,2-b]pyrazole class [6].

Synthetic Elaboration at C2, C3, or C7 Positions Without N1 Interference

The presence of a stable N1-ethyl group on the imidazo[1,2-b]pyrazole core leaves the C2, C3, and C7 positions available for further functionalization via established multicomponent Groebke–Blackburn–Bienaymé (GBB) chemistry or palladium-catalyzed cross-coupling reactions [7]. Unlike the N1-unsubstituted parent, which may undergo unintended N1-deprotonation or alkylation during subsequent synthetic steps, the permanently substituted N1-ethyl derivative ensures regiochemical fidelity in downstream derivatization, reducing purification burden and improving synthetic yield consistency [8].

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